Phenothrin

Description

Overview of Phenothrin's Significance in Scientific Disciplines

This compound's significance in academic research stems primarily from its classification as a Type I synthetic pyrethroid insecticide. frontiersin.orgresearchgate.net Research has focused on its efficacy against various arthropods, its chemical synthesis, environmental fate, and interactions at the molecular level. Studies have investigated its mode of action, which involves modulating sodium channels in the nervous systems of insects. herts.ac.ukinchem.org The compound's relatively low toxicity to mammals compared to insects has also been a key area of investigation, often attributed to differences in metabolism and body temperature. orst.edu Furthermore, the study of This compound (B69414) contributes to the broader understanding of pyrethroid chemistry and the development of new pest control agents. jst.go.jpmdpi.com

Historical Context of this compound Research Trajectories

The research trajectory of this compound is intertwined with the development of synthetic pyrethroids, which were modeled after natural pyrethrins (B594832) found in chrysanthemum flowers. frontiersin.orgorst.edu Racemic this compound was first synthesized in 1969. who.intresearchgate.netnih.gov Its development followed earlier synthetic pyrethroids like allethrin (B1665230) and resmethrin (B1680537). inchem.orgjst.go.jp Early research highlighted its insecticidal properties and its greater stability to photodecomposition compared to some earlier pyrethroids, making it a promising candidate for various applications. inchem.orgiupac.org Subsequent research has delved into its specific isomeric forms, metabolism, and environmental persistence. who.intinchem.org

Isomeric Forms of this compound and their Academic Relevance

This compound possesses two chiral centers, leading to the existence of four stereoisomers: (1R, trans), (1R, cis), (1S, trans), and (1S, cis). herts.ac.ukorst.eduwho.int The study of these isomeric forms is academically relevant because their biological activity and metabolic fates can differ significantly. inchem.org The technical grade of this compound is typically a mixture of these isomers. herts.ac.ukorst.eduwho.int

Racemic this compound refers to a mixture containing equal parts of the four stereoisomers. orst.eduwho.int Early research and synthesis efforts often focused on this racemic mixture. who.intresearchgate.netnih.gov Studies involving racemic this compound have provided foundational data on its general properties and effects. who.intinchem.org

d-Phenothrin (B1212162) is a specific technical preparation that contains a high percentage (≥95%) of the 1R isomers, typically in a 1:4 mixture of the 1R-cis and 1R-trans isomers. orst.eduinchem.org This form is of particular academic interest because the 1R isomers, especially the 1R-trans isomer, exhibit higher insecticidal activity compared to their 1S counterparts. orst.eduwho.intinchem.org Research on d-phenothrin has focused on its enhanced efficacy and its specific metabolic pathways in biological systems. who.intinchem.org

Here is a table summarizing the isomeric forms and their characteristics:

| Isomeric Form | Description | Academic Relevance |

| Racemic this compound | Mixture of all four stereoisomers in approximately equal ratios. orst.eduwho.int | Basis for initial research; provides general property data. who.intinchem.org |

| d-Phenothrin (1R,cis,trans) | Enriched in 1R isomers (≥95%), typically 1:4 1R-cis:1R-trans. orst.eduinchem.org | Focus of research due to higher insecticidal activity of 1R isomers. orst.eduwho.intinchem.org |

| (1R)-optical isomers | Includes 1R-cis and 1R-trans. herts.ac.ukorst.eduwho.int | Exhibit higher insecticidal activity. orst.eduwho.intinchem.org |

| (1S)-optical isomers | Includes 1S-cis and 1S-trans. herts.ac.ukorst.eduwho.int | Generally less insecticidally active. michberk.com |

| (1R, trans)-Phenothrin | Specific stereoisomer. herts.ac.ukwho.int | Most insecticidally active isomer. inchem.orgwho.intinchem.org |

| (1R, cis)-Phenothrin | Specific stereoisomer. herts.ac.ukwho.int | Insecticidally active, but less so than 1R-trans. who.intinchem.org |

| (1S, trans)-Phenothrin | Specific stereoisomer. herts.ac.ukwho.int | Present in racemic mixture. orst.eduwho.int |

| (1S, cis)-Phenothrin | Specific stereoisomer. herts.ac.ukwho.int | Present in racemic mixture. orst.eduwho.int |

d-Phenothrin (1R,cis,trans-Phenothrin)

Interdisciplinary Research Landscape of this compound

The research landscape surrounding this compound is inherently interdisciplinary, involving fields such as chemistry, biology (including entomology and toxicology), environmental science, and public health. Chemists focus on its synthesis, structure-activity relationships, and the development of analytical methods for its detection and separation, particularly for its isomers. nih.gov Biologists and entomologists study its efficacy against target pests, its mode of action, and the development of resistance. Toxicologists investigate its effects on non-target organisms and mammals, examining metabolic pathways and potential health implications. inchem.orgorst.eduwho.int Environmental scientists study its fate and behavior in various environmental compartments like soil and water, including degradation pathways such as hydrolysis and photolysis. who.intiupac.orginchem.org Public health research may involve monitoring exposure levels and assessing the effectiveness of this compound-based pest control strategies. researchgate.net The study of pyrethroids like this compound also intersects with research into neurodegenerative diseases and the potential impact of environmental chemical exposures. beyondpesticides.org

Here is a table illustrating the interdisciplinary nature of this compound research:

| Scientific Discipline | Areas of Research Related to this compound |

| Chemistry | Synthesis, structure-activity relationships, analytical methods (e.g., HPLC for isomer separation). nih.gov |

| Biology (Entomology) | Insecticidal efficacy, mode of action on sodium channels, resistance mechanisms. herts.ac.ukinchem.org |

| Biology (Toxicology) | Effects on non-target organisms and mammals, metabolism, toxicokinetics. inchem.orgorst.eduwho.intcabidigitallibrary.org |

| Environmental Science | Environmental fate, degradation pathways (hydrolysis, photolysis), soil and water behavior. who.intiupac.orginchem.org |

| Public Health | Exposure assessment, effectiveness of pest control, potential health impacts. researchgate.net |

| Neuroscience/Medicine | Potential links between environmental exposure and neurological effects. beyondpesticides.org |

Structure

3D Structure

Properties

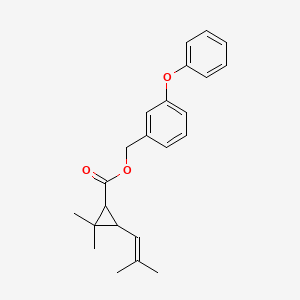

IUPAC Name |

(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFWQZLDJGRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032688 | |

| Record name | Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.06 at 20 °C, Relative density (water = 1): 1.06 | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Phenothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Pale yellow to yellow-brown clear liquid | |

CAS No. |

26002-80-2, 51186-88-0, 188023-86-1 | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26002-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothrin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026002802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenothrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxybenzyl 2-dimethyl-3-(methylpropenyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxybenzyl (1R)-cis,trans-2,2- dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate (d-Phenothrin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/707484X33X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Chemical Design of Phenothrin Analogues

Stereoselective Synthesis of Phenothrin (B69414) Isomers

This compound exists as a mixture of four stereoisomers due to the chiral centers in the cyclopropane (B1198618) ring. inchem.orgwho.int These isomers are the [1R,trans], [1R,cis], [1S,trans], and [1S,cis] isomers. who.int Racemic this compound, first synthesized in 1969, is typically prepared by esterifying (1RS, cis,trans)-2,2-dimethyl-3-(2,2-dimethylvinyl)cyclopropanecarboxylic acid (chrysanthemic acid) with 3-phenoxybenzyl alcohol. inchem.orgwho.int This process yields a mixture where the cis:trans isomer ratio is approximately 1:4 and the optical ratio of 1R:1S is 1:1. inchem.org

d-Phenothrin (B1212162) is a specific preparation containing ≥95% 1R isomers, with a 1:4 mixture of the [1R,cis] and [1R,trans] isomers. who.int The [1R,trans] isomer is recognized as the most insecticidally active, followed by the [1R,cis] isomer. who.int Stereoselective synthesis aims to preferentially produce these more active isomers.

Research has explored stereoselective routes to key intermediates, such as cyclopropane derivatives, which can then be elaborated to form pyrethroids like this compound. For instance, biocatalytic intramolecular cyclopropanation reactions have been developed using engineered carbene transferases to achieve stereoselective synthesis of cyclopropane intermediates. rochester.edu Further elaboration of these intermediates can furnish chrysanthemic acid, a precursor to this compound. rochester.edu

Novel Synthetic Routes for this compound and its Derivatives

The primary approach for synthesizing pyrethroids, including this compound, involves the esterification of chrysanthemic acid derivatives with appropriate alcohols. mdpi.com this compound itself is formed by the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol. inchem.orgwho.int

Novel synthetic routes often focus on developing more efficient or environmentally friendly methods for producing the acid or alcohol components, or exploring alternative coupling strategies. The invention of this compound involved synthesizing a diphenyl ether derivative and subsequently esterifying it with chrysanthemic acid. nih.gov This provided clues for developing photostable pyrethroids. nih.gov

While specific detailed novel routes solely for this compound's final esterification are not extensively detailed in the provided results, research on novel synthetic approaches for related pyrethroid intermediates and derivatives is ongoing. This includes photochemical synthesis of cyclopropanecarboxylic acids present in pyrethroids and the synthesis of novel compounds with potential pesticidal activity through different chemical pathways. researchgate.netbeilstein-journals.org

Computational Chemistry and Molecular Design of this compound Analogues

Computational chemistry plays a significant role in the design and optimization of pesticide molecules, including pyrethroid analogues. nih.govresearchgate.net In silico methods allow for the prediction of molecular properties and biological activities, guiding the synthesis of novel compounds with desired characteristics. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Efficacy Optimization

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of this compound and its analogues impact their insecticidal efficacy. By analyzing the relationship between structural features and biological activity, researchers can design compounds with enhanced potency or a broader spectrum of activity. nih.govyoutube.com

This compound is a first-generation synthetic pyrethroid, characterized by the absence of an α-cyano group, which generally correlates with lower mammalian toxicity compared to Type II pyrethroids that possess this group. mdpi.com The insecticidal activity of pyrethroids is closely linked to their interaction with voltage-gated sodium channels in insects. Understanding these interactions through SAR studies can inform the design of more effective analogues.

Comparative studies evaluating the efficacy of different pyrethroids, including d-phenothrin, against various insect species provide valuable SAR data. For example, studies have compared the efficacy of d-phenothrin with other pyrethroids like permethrin (B1679614) and resmethrin (B1680537) against mosquitoes and chiggers, demonstrating differing levels of toxicity and residual activity. dtic.milnih.gov

In Silico Modeling for Toxicity Prediction

In silico modeling is increasingly used to predict the potential toxicity of chemical compounds, including pesticide analogues. nih.govresearchgate.netinstem.comfrontiersin.org These computational methods aim to assess potential adverse effects on humans and the environment, reducing the need for extensive experimental testing. nih.govresearchgate.net

Various computational tools and methods are employed in in silico toxicology, including databases, software for generating molecular descriptors, simulation tools, and modeling methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR). nih.govresearchgate.net QSTR models, in particular, can be derived for predicting toxicity values for chemical analogues within a defined chemical space. frontiersin.org

While specific in silico toxicity prediction studies focused solely on this compound analogues were not prominently detailed in the search results, the general principles and methods of in silico toxicology are applicable to this class of compounds. These methods can help identify structural alerts associated with toxicity and prioritize compounds for further evaluation. instem.comfrontiersin.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design and synthesis. ijcce.ac.ir Applying green chemistry approaches to the synthesis of this compound and its intermediates is an area of growing interest to minimize environmental impact.

While direct examples of explicitly "green chemistry" routes specifically for the industrial synthesis of this compound were not extensively detailed, research in related areas of chemical synthesis highlights relevant approaches. This includes the use of more environmentally friendly solvents, catalysts, and reaction conditions. ijcce.ac.ir

Molecular Mechanisms of Action and Neurobiological Effects of Phenothrin

Interaction with Voltage-Gated Sodium Channels

The primary molecular target of phenothrin (B69414) and other pyrethroids is the voltage-gated sodium channel. These channels are crucial for generating action potentials, the electrical impulses that facilitate communication between neurons and muscle cells. Under normal physiological conditions, sodium channels open and close rapidly in response to changes in the membrane potential, allowing a transient influx of sodium ions.

Prolonged Sodium Channel Opening and Hyperexcitation

This compound binds to voltage-gated sodium channels and alters their gating kinetics. Specifically, it prolongs the open state of these channels, preventing their proper closure patsnap.compatsnap.com. This extended opening leads to a persistent influx of sodium ions into the neuron, a phenomenon sometimes referred to as a "sodium tail current" inchem.org. The sustained influx of positive charge causes a prolonged depolarization of the nerve membrane . This persistent depolarization lowers the threshold for activation of further action potentials, leading to repetitive firing of nerve fibers and terminals inchem.org. This excessive and uncontrolled electrical activity in the nervous system manifests as hyperexcitation patsnap.cominchem.org. At higher concentrations, the prolonged sodium influx can be substantial enough to completely depolarize the nerve membrane, potentially leading to a conduction block inchem.org.

Stereospecific Binding to Sodium Channels

The interaction of pyrethroids, including this compound, with sodium channels is highly stereospecific inchem.org. This compound exists as a mixture of stereoisomers, namely 1R-cis, 1R-trans, 1S-cis, and 1S-trans who.int. Studies indicate that the insecticidal activity is largely associated with specific isomers, particularly the 1R isomers who.intorst.edu. The 1R and 1S cis isomers may bind competitively to one site on the sodium channel, while the 1R and 1S trans isomers may bind non-competitively to another site inchem.org. The 1S forms may not significantly modify channel function but can block the effect of the 1R isomers inchem.org. This stereospecificity in binding is a critical factor in the differential biological activity observed among different pyrethroid isomers and contributes to their selective toxicity inchem.orgpnas.orgportlandpress.com.

Differential Sensitivity of Invertebrate and Mammalian Sodium Channels

A key aspect of this compound's selective toxicity towards insects compared to mammals lies in the differential sensitivity of their respective voltage-gated sodium channels patsnap.comorst.edusemanticscholar.org. While pyrethroids modify sodium channels in both mammalian and invertebrate neuronal membranes, their interference is generally stronger in insects inchem.orgorst.edu. This differential sensitivity is attributed, at least in part, to structural and amino acid sequence differences between insect and mammalian sodium channels patsnap.compnas.orgresearchgate.netnih.gov. For instance, specific amino acid residues at corresponding positions in insect and mammalian sodium channels have been shown to regulate this differential sensitivity researchgate.netnih.gov. Replacing certain residues in mammalian sodium channels to match those in insect channels can significantly enhance their sensitivity to pyrethroids pnas.orgresearchgate.netnih.gov. Furthermore, the body temperature difference between insects and mammals also contributes, as pyrethroids interfere more strongly with sodium channels at lower temperatures characteristic of invertebrates orst.edu. Higher mammalian body temperatures also facilitate increased metabolic degradation of pyrethroids orst.edu.

Cellular and Subcellular Mechanisms of this compound-Induced Toxicity

The prolonged opening of sodium channels by this compound leads to an excessive influx of sodium ions, disrupting the normal ionic balance across the neuronal membrane patsnap.com. This sustained depolarization and hyperexcitation can have downstream effects on cellular function. The continuous need to actively pump out the excess sodium ions to restore the resting membrane potential can deplete cellular energy reserves patsnap.com. While the direct cellular and subcellular damage induced specifically by this compound beyond the primary ion channel effects is not as extensively documented as for some other toxins, the sustained disruption of electrical signaling and ionic homeostasis can ultimately lead to neuronal dysfunction, paralysis, and death in insects patsnap.compatsnap.com. At near-lethal doses, synthetic pyrethroids have been associated with transient changes in the nervous system of mammals, such as axonal swelling and myelin degeneration in sciatic nerves, though they are not considered to cause the delayed neurotoxicity seen with some other pesticide classes who.intinchem.org.

Comparative Analysis of this compound's Mechanism with Other Pyrethroids

This compound is classified as a Type I pyrethroid who.intorst.edunih.gov. Pyrethroids are broadly categorized into Type I and Type II based on their chemical structure and the specific neurotoxic syndrome they induce in mammals inchem.orgwho.intnih.gov. Type I pyrethroids, like this compound, lack an alpha-cyano group and typically cause a "T (tremor) syndrome" characterized by tremors and hyperexcitation inchem.orgwho.intnih.gov. Type II pyrethroids, which possess an alpha-cyano group (e.g., cypermethrin, deltamethrin), tend to produce a "CS (choreoathetosis/salivation) syndrome" involving ataxia, convulsions, and profuse salivation inchem.orgwho.intnih.gov.

Toxicological Research and Risk Assessment of Phenothrin

Mammalian Toxicology

Mammalian toxicology studies are crucial for evaluating the safety of phenothrin (B69414) in humans and other mammals. These studies delve into how the compound interacts with biological systems, its metabolic fate, and the potential for adverse health effects.

Metabolism and Toxicokinetics in Mammalian Systems

The study of metabolism and toxicokinetics in mammalian systems provides insights into how this compound is processed within the body, including its uptake, distribution to tissues, biotransformation into metabolites, and eventual elimination.

Following administration to mammals, radiolabelled this compound is generally rapidly and extensively absorbed. In rats, after single or repeated oral exposure or dermal treatment, radioactivity is quickly and almost completely excreted in urine and faeces within 3 to 7 days. inchem.orgwho.int

This compound is generally poorly absorbed through the skin in humans. nih.gov In rats, a significant portion of dermally applied this compound remained unabsorbed on the skin. orst.edu

Excretion of this compound and its metabolites is rapid. Within three hours of oral administration in rats, approximately 40% of the radioactivity was excreted, with complete recovery within 48 hours. inchem.org Following a single oral dose in rats, approximately 96% was recovered in faeces and urine within 6 days. orst.edu The excretion pattern varies between isomers; for the cis-isomer, excretion was approximately 74% in faeces and 22% in urine, while for the trans-isomer, it was about 75% in urine and 21% in faeces. orst.edu

Despite its lipophilic nature, there is no significant tendency for this compound to accumulate in tissues after subacute dosing in mammals. who.intnih.gov

Synthetic pyrethroids, including this compound, are primarily metabolized in mammals through ester hydrolysis, oxidation, and conjugation reactions. inchem.orgwho.intorst.edunih.govresearchgate.netwho.int These processes generally lead to the formation of more hydrophilic metabolites that are readily excreted. nih.govresearchgate.net

The major metabolic pathways for both trans- and cis-phenothrin in rats involve cleavage of the ester linkage and oxidation at the 4'-position of the alcohol moiety or the isobutenyl group of the acid moiety. inchem.orgwho.int Ester cleavage is more challenging for the cis isomer compared to the trans isomer. inchem.org Consequently, ester-form metabolites oxidized at various positions are the primary metabolites of the cis isomer and are largely excreted in faeces. inchem.orgwho.int In contrast, ester-cleaved metabolites are the main products from the trans isomer and are mostly excreted in urine. inchem.orgwho.int

Major metabolites identified include 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid, formed by hydrolysis of the ester linkage and oxidation of 3-phenoxybenzyl alcohol. inchem.org In rats, the major urinary metabolites are cleaved esters, predominantly 4'-OH-phenoxybenzoic acid sulfate. orst.edu

Oxidation reactions are catalyzed by cytochrome P450 (CYP) isoforms, while ester bonds are hydrolyzed by carboxylesterases. researchgate.netresearchgate.net The resulting metabolites then undergo various conjugation reactions. researchgate.net

Comparative metabolism studies have indicated that the metabolism of racemic this compound is similar to that of d-phenothrin (B1212162) ([1R,cis,trans]-phenothrin). inchem.org The toxicological data for racemic this compound can therefore be used to support that for d-phenothrin due to this similarity in metabolism and toxicity. inchem.orgwho.int

While there are some species differences in the metabolism of pyrethroids, the major reactions of ester hydrolysis and oxidation are generally similar across laboratory animals and humans. researchgate.netresearchgate.net However, species-specific differences in the activity of metabolizing enzymes like carboxylesterases and CYP isoforms can influence the rate and extent of metabolism. researchgate.net Cats, for instance, are more susceptible to synthetic pyrethroids, including this compound, due to a deficiency in glucuronidase, an enzyme important for metabolizing these compounds. parasitipedia.net

Biotransformation Pathways (Ester Hydrolysis, Oxidation, Conjugation)

Systemic Toxicity Studies

Systemic toxicity studies evaluate the potential for this compound to cause adverse effects on various organ systems following repeated exposure.

Chronic and subchronic toxicity studies in rodents and dogs have identified the liver as a sensitive target organ following repeated oral exposure to d-phenothrin. federalregister.gov Observed effects include increased liver weight, hepatocellular vacuolization, and hypertrophy. federalregister.gov At higher doses, increased liver serum enzymes were also noted. federalregister.gov

Several feeding studies in rats and mice with exposure periods ranging from 6 months to 2 years have been conducted with racemic or d-phenothrin. who.int No significant effects on clinical signs, mortality, food and water consumption, ophthalmology, blood biochemistry, haematology, or urinalysis were observed in a chronic toxicity study in rats with a 52-week interim sacrifice. inchem.org However, reduced body weight gain in females and increased relative liver weight were noted at higher doses. inchem.org

In studies on dogs with exposure periods of 26-52 weeks, effects on the liver, such as enlarged liver cells and focal degeneration in the adrenal cortex, were observed at higher doses. inchem.org

Data from feeding studies in dogs, mice, and rats indicated increased liver/body weight ratios. inchem.org After one year in dogs and two years in rats and mice, large hepatocytes were observed. inchem.org

While some chronic reproductive toxicity studies in rats have reported adverse growth and reproductive effects at higher doses, the risk quotients from these exposures were found to be below the Agency's level of concern. epa.gov

Interactive Data Table: Summary of Selected Chronic and Subchronic Toxicity Findings

| Species | Duration of Exposure | Observed Effects (Higher Doses) |

| Rat | Chronic (up to 2 years) | Reduced body weight gain (females), Increased relative liver weight, Large hepatocytes inchem.orginchem.org |

| Mouse | Chronic (up to 2 years) | Increased liver/body weight ratios, Large hepatocytes inchem.org |

| Dog | Subchronic/Chronic (26-52 weeks) | Increased liver weight, Hepatocellular vacuolization, Hypertrophy, Enlarged liver cells, Focal degeneration in adrenal cortex, Increased liver serum enzymes, Large hepatocytes federalregister.govinchem.org |

Note: This table summarizes findings at higher dose levels where effects were observed. Lower doses in these studies often showed no observed adverse effects.

Target Organ Toxicity (e.g., Liver, Thyroid, Adrenal, Nasal Tissue)

Studies in rodents and dogs have identified the liver as a particularly sensitive target organ following repeated oral exposure to this compound. Observed effects include increased liver weight, hepatocellular vacuolization, and hypertrophy. regulations.gov At higher doses, increased liver serum enzyme levels have also been noted. regulations.gov

Inhalation studies in rats have indicated that the nasal turbinates are a primary site of effect from repeated exposure, showing histopathological changes. regulations.gov This suggests a portal of entry effect for the respiratory system. In the same inhalation studies, histological effects on the liver, thyroid, and adrenal glands were also observed. regulations.gov While initially considered of borderline toxicological significance in isolation, these findings were supported by increased organ weights and similar histological observations in some oral studies. regulations.gov For instance, d-phenothrin has been shown to cause adrenal cortex vacuolation in long-term dog feeding studies and subchronic rat inhalation studies. federalregister.gov

| Organ | Route of Exposure | Species | Observed Effects | Source |

| Liver | Oral | Rodents, Dogs | Increased weight, hepatocellular vacuolization and hypertrophy, increased enzymes | regulations.gov |

| Nasal Tissue | Inhalation | Rats | Histopathological changes (e.g., eosinophilic inclusions in olfactory epithelial cells) | regulations.gov, epa.gov |

| Thyroid | Inhalation, Oral | Rats, Dogs | Increased weight, slight histopathological changes, endocrine-related effects | federalregister.gov, regulations.gov, epa.gov |

| Adrenal Glands | Inhalation, Oral | Rats, Dogs | Increased weight, adrenal cortex vacuolation, minor histopathological lesions, endocrine-related effects | federalregister.gov, regulations.gov, epa.gov |

Developmental and Reproductive Toxicology

Research has been conducted to evaluate the potential of this compound to cause adverse effects on development and reproduction.

Prenatal and Postnatal Sensitivity

Studies have investigated the sensitivity of prenatal and postnatal stages to this compound exposure. In an acceptable rabbit developmental study, d-phenothrin demonstrated qualitative and quantitative susceptibility. federalregister.gov Developmental toxicity, specifically spina bifida, occurred at a lower LOAEL (100 mg/kg/day) compared to the maternal LOAEL (300 mg/kg/day) for decreased body weight gain and food consumption. federalregister.gov

In contrast, a rat developmental study showed developmental toxicity only at a very high dose (3,000 mg/kg/day), with the NOAELs and LOAELs for maternal animals and fetuses being the same in this study. federalregister.gov Two acceptable rat reproduction studies also indicated that systemic and reproductive/offspring toxicity occurred at the same dose levels, with similar effects observed in both offspring and dams. federalregister.gov These effects included organ weight changes in one study and decreased mean pup weights in another. federalregister.gov

Teratogenicity and Embryotoxicity Research

Studies have specifically examined the teratogenic and embryotoxic potential of this compound. In the rabbit developmental study, indications of neurotoxicity included the presence of spina bifida at a mid-dose and microphthalmia and hydrocephaly at higher doses. federalregister.gov Although these neurodevelopmental effects were observed in single fetuses, spina bifida and microphthalmia are considered significant due to their uncommon occurrence in untreated rabbits. federalregister.gov

In mice and rabbits, neither teratogenicity nor embryotoxicity was observed in fetuses following oral administration of d-phenothrin at doses up to 3000 mg/kg body weight and 1000 mg/kg body weight, respectively. who.int Minimal adverse effects were noted at the highest dose tested in the rat developmental study. federalregister.gov

| Species | Developmental Study Type | Observed Developmental Effects | Maternal Toxicity LOAEL (mg/kg/day) | Developmental LOAEL (mg/kg/day) | Source |

| Rabbit | Developmental | Spina bifida, Microphthalmia, Hydrocephaly | 300 | 100 | federalregister.gov, regulations.gov |

| Rat | Developmental | Developmental toxicity (at high dose), decreased pup weights, delayed ossification, fetal immaturity | 3000 | 3000 | federalregister.gov, epa.gov, publications.gc.ca |

| Mouse | Developmental | Neither teratogenicity nor embryotoxicity observed up to 3000 mg/kg bw | Not specified | Not observed | who.int, inchem.org |

Multi-generational Reproduction Studies

Multi-generational studies in rats have been conducted to assess the effects of this compound on reproductive performance across generations. In a two-generation reproduction study in rats, no evidence of increased susceptibility was observed. federalregister.gov Systemic and reproductive/offspring toxicity occurred at the same doses, with similar effects seen in both offspring and dams. federalregister.gov The no-observed-effect level (NOEL) in one two-generation rat reproduction study was 1000 mg/kg diet. who.int

Genotoxicity and Mutagenicity Assessments

This compound has been subjected to various assessments to determine its potential to induce genetic damage. D-phenothrin is not considered mutagenic in a variety of in vivo and in vitro systems designed to test for gene mutations, DNA damage, DNA repair, and chromosomal effects. who.int, who.int The U.S. EPA has concluded that d-phenothrin does not pose a mutagenic concern based on negative findings in bacterial and mammalian gene mutation studies, as well as a chromosomal aberration study using mammalian cells. orst.edu Tests with d-phenothrin showed no genotoxicity in specific Salmonella typhimurium and Escherichia coli strains with or without metabolic activation. inchem.org Furthermore, d-phenothrin did not cause chromosomal aberrations in vitro in Chinese hamster ovary cells or in vivo in mouse bone marrow cells. inchem.org

However, a supplemental in vitro study indicated that d-trans-phenothrin induced statistically significant, dose-dependent DNA damage in human peripheral blood lymphocytes and human hepatocytes at relatively high concentrations, in the absence of marked cytotoxicity. nih.gov, publications.gc.ca Oxidative DNA damage was also detected in these cell types, although it did not reach statistical significance. nih.gov These findings provide evidence of the DNA-damaging potential of this compound in these specific in vitro systems and suggest the need for additional studies. nih.gov

| Test Type | System | Result | Source |

| Gene mutation studies | Bacteria (Salmonella typhimurium, E. coli), Mammalian cells | Negative | orst.edu, inchem.org |

| Chromosomal aberration studies | In vitro (Chinese hamster ovary cells), In vivo (mouse bone marrow cells) | Negative | orst.edu, inchem.org |

| DNA damage, DNA repair assessments | In vivo, In vitro | Negative | who.int, who.int |

| DNA damage (Comet assay with FPG post-treatment) | In vitro (human peripheral blood lymphocytes, human hepatocytes) | Positive (dose-dependent DNA damage at higher concentrations) | nih.gov, publications.gc.ca |

Immunotoxicity Research

Research into the immunotoxic effects of this compound is limited. The toxicity database for d-phenothrin has been noted to lack an acceptable immunotoxicity study. federalregister.gov Based on available studies, there have been no indications that organs associated with immune function, such as the thymus and spleen, are affected by d-phenothrin. federalregister.gov However, an immunotoxicity study has been required as a new data requirement for pesticide registration. federalregister.gov

In oral dosing studies in rodents, several pyrethroids have been shown to suppress the cellular immune response or produce thymus atrophy. inchem.org In-silico studies comparing pyrethroids suggest that Type 2 pyrethroids may have stronger binding affinity to certain immune receptors (CD4 and CD8) than Type 1 pyrethroids like this compound. researchgate.net this compound exposure has been shown to cause significant DNA damage in human peripheral blood lymphocytes in one study. jst.go.jp

Endocrine Disrupting Potential

Research into the endocrine disrupting potential of this compound has yielded findings suggesting its capacity to interfere with hormone systems. Studies utilizing in vitro methods, such as enzyme-linked immunosorbent assays (ELISA) and receptor transactivation assays, have investigated the effects of this compound on hormone levels, specifically 17β-estradiol (E2) and testosterone (B1683101) (T). These studies indicated that this compound significantly elevated E2 levels and substantially reduced T levels. researchgate.net Transactivation assays further suggested that this compound can function as an estrogenic agonist and androgenic antagonist, implying a complex role in endocrine disruption. researchgate.net

Some studies have explored potential endocrine-related effects in animal models following exposure to this compound. In dogs fed this compound, endocrine-related effects observed included liver cell enlargement and vacuole formation in the adrenal cortex at certain dose levels. orst.edu A 90-day inhalation study in rats also noted endocrine-related effects such as minor vacuole formation in the adrenal cortex and follicular thyroid cell enlargement in males at specific concentrations. orst.edu However, studies in immature female rats fed d-phenothrin found no estrogenic effects, and studies in castrated peripubertal male rats found no androgenic/antiandrogenic effects at tested doses. orst.edu

This compound is listed as a potential endocrine disrupting compound in some databases. nih.gov

Neurotoxicity Research Deficiencies and Findings

This compound, as a synthetic pyrethroid, primarily exerts its toxicodynamic effects by delaying the closure of voltage-gated sodium channels in the central nervous system (CNS) of exposed organisms. nih.govresearchgate.net This mechanism leads to repetitive nerve discharge and increased excitation in insects. orst.edu Due to structural differences in sodium channels and toxicokinetic factors, the acute toxicity of pyrethroids to mammals is generally lower compared to insects. nih.govresearchgate.net

While acute human toxicity from pyrethroids is considered relatively low compared to organophosphate and carbamate (B1207046) insecticides, the potential for chronic neurological damage from long-term pyrethroid exposure has been a subject of debate. nih.govresearchgate.net Few epidemiological studies have specifically addressed this compound's neurotoxicity in humans. nih.govresearchgate.net

Some research on long-term pyrethroid exposure in occupational settings has explored potential neurological deficits. A study among public health vector program spray men primarily exposed to pyrethroids found that individuals with higher cumulative exposure reported significantly more CNS symptoms. nih.govresearchgate.net This study also indicated that higher spraying intensity was associated with significantly worse neurocognitive performance. nih.govresearchgate.net However, no association was observed between pyrethroid exposure and neuromotor performance in this specific study, which was noted as inconsistent with some previous findings on pesticide exposure. nih.gov

Research indicates that the developing human brain is particularly vulnerable to toxic chemical exposures, and low levels of exposure during sensitive life stages could potentially cause permanent brain injury. nih.gov Studies on pyrethroids in general have raised concerns about potential links to neurodevelopmental issues in children. nih.govbeyondpesticides.org However, specific research directly detailing neurotoxicity research deficiencies and findings solely for this compound in humans appears limited in the provided search results.

Ecotoxicology

The ecotoxicology of this compound focuses on its effects on non-target organisms in the environment, with particular attention paid to aquatic ecosystems due to the high toxicity of pyrethroids to aquatic life. researchgate.net

Aquatic Ecotoxicity

Synthetic pyrethroids, including this compound, are highly toxic to fish and aquatic invertebrates in laboratory settings. researchgate.netwho.int However, their effects in the field can be mitigated by rapid dissipation and degradation. researchgate.net Pyrethroids are highly lipophilic and tend to partition extensively into sediments. researchgate.netmontana.edu

This compound is considered very highly toxic to freshwater fish. Laboratory studies have reported 96-hour LC50 values in the range of 16.7 µg/L for rainbow trout and 15.8 µg/L for bluegill sunfish. Post-hatch 60-day survival in rainbow trout was observed to decrease at doses above 1.1 µg/L. this compound is also very highly toxic to estuarine and marine fish, with reported 96-hour LC50 values in inland silverside exceeding 38.3 µg/L and 94.3 µg/L in separate studies. orst.edu

This compound is also very highly toxic to freshwater invertebrates. orst.edu The 48-hour LC50 for Daphnia magna is reported as 4.4 µg/L. orst.edu For technical and synergized d-phenothrin formulations, 96-hour lethal concentrations ranged from 0.24 µg/L to 2.62 µg/L in different crayfish species. orst.edu this compound is also very highly toxic to estuarine and marine invertebrates, with a 96-hour LC50 of 0.025 µg/L reported for mysid shrimp (Mysidopsis bahia). orst.edu

Despite high laboratory toxicity, the rapid breakdown of this compound in sunlight and its primary use on stored grain suggest that environmental exposure levels are expected to be very low, making environmental effects extremely unlikely in many scenarios. who.intinchem.org However, synthetic pyrethroids have been shown to be toxic to fish and aquatic arthropods in laboratory tests. who.int

Synthetic pyrethroids are highly toxic to aquatic arthropods in laboratory tests. researchgate.netwho.int However, a single field study applying this compound to ponds showed no effect on aquatic arthropods. who.intinchem.org

Chronic data for this compound indicate adverse reproductive effects for freshwater invertebrates. epa.gov A 21-day reproduction study in Daphnia magna established a No Observed Adverse Effect Concentration (NOAEC) of 0.47 µg a.i./L. orst.eduepa.gov This finding suggests a potential for chronic reproductive effects in freshwater invertebrates following this compound exposure. epa.gov Based on this and acute effects observed in estuarine and marine invertebrates, additional chronic effects to these organisms are also anticipated. epa.gov

Terrestrial Ecotoxicity

Toxicity to Birds

This compound is considered practically non-toxic to birds. orst.edumassnrc.orgwho.int Acute oral toxicity studies in bobwhite quail (Colinus virginianus) have shown an LD50 of >2,510 mg/kg, and dietary LC50 values for mallard duck and bobwhite quail are >5,000 mg/kg diet. who.intorst.edu While no studies evaluating the chronic toxicity of this compound in birds were found, the U.S. EPA has concluded that the chronic avian risk is likely to be low, based on the lack of chronic risk observed in mammalian species and the current use patterns of this compound. orst.edu

Here is a summary of toxicity data for birds:

| Species | Endpoint | Value | Citation |

| Bobwhite Quail | Acute Oral LD50 | >2,510 mg/kg | who.intorst.edu |

| Mallard Duck | Dietary LC50 | >5,000 mg/kg diet | who.int |

| Bobwhite Quail | Dietary LC50 | >5,000 mg/kg diet | who.intorst.edu |

Toxicity to Honey Bees

This compound is highly toxic to honey bees. orst.edumassnrc.orgorst.edu A U.S. EPA study indicated that 0.07 micrograms were sufficient to kill honey bees. wikipedia.org The contact LD50 for honey bees is 0.067 μ g/bee . orst.edu The EPA believes that bees and beneficial insects are likely to be adversely affected by direct exposure to d-phenothrin, particularly from large-scale broadcast aerial applications for mosquito control around wetlands. amazonaws.com

Here is a summary of toxicity data for honey bees:

| Species | Endpoint | Value | Citation |

| Honey Bees | Contact LD50 | 0.067 μ g/bee | orst.edu |

| Honey Bees | Lethal Dose | 0.07 μg | wikipedia.org |

Bioaccumulation and Bioconcentration Potential

This compound has the potential to bioaccumulate in fish, based on its octanol/water partition coefficient of 1 x 10^6. epa.gov The potential for bioaccumulation is rated as moderate. amazonaws.com Maximum bioconcentration factors (BCF) in bluegill sunfish have been reported as 4,000 for non-edible tissues, 645 for edible tissues, and 1,805 for whole fish tissues. epa.gov Another study reported a BCF of 500 in Carp (Cyprinus carpio) after 56 days of exposure to 0.34 µg/l of δ-(cis-trans)-Phenothrin. scbt.com However, bioaccumulation is limited by the depuration of this compound. epa.gov Over 88.2% of this compound residues in fish body tissues dissipated after 14 days, with a depuration half-life of 2.4-3.7 days. epa.gov

Here is a summary of bioconcentration data:

| Species | Tissue | Bioconcentration Factor (BCF) | Exposure Duration | Concentration | Citation |

| Bluegill Sunfish | Non-edible | 4,000 | Not specified | Not specified | epa.gov |

| Bluegill Sunfish | Edible | 645 | Not specified | Not specified | epa.gov |

| Bluegill Sunfish | Whole fish | 1,805 | Not specified | Not specified | epa.gov |

| Carp | Whole fish | 500 | 56 days | 0.34 µg/l | scbt.com |

Trophic Transfer Studies

Studies investigating the trophic transfer of micropollutants, including pyrethroid pesticides like this compound, in freshwater food webs have been conducted. In one study examining an urban riverine food web, pyrethroid pesticides and their metabolites, including this compound, were not detected. researchgate.netscispace.com This suggests that in this specific environment, trophic transfer of this compound through the food web was not observed at detectable levels. Generally, trophic dilution (where pollutant concentrations decrease at higher trophic levels) has been documented for pollutants with high metabolic transformation rates, while biomagnification (where concentrations increase at higher trophic levels) is associated with persistent organic pollutants. researchgate.netscispace.combeyondpesticides.org The absence of detectable levels in the trophic transfer study could be related to the environmental fate and metabolism of this compound.

Risk Assessment Frameworks and Methodologies for this compound

Risk assessment frameworks and methodologies for this compound involve evaluating the potential for adverse effects on non-target organisms based on exposure and toxicity data. The U.S. EPA utilizes a screening-level risk assessment approach that employs risk quotients (RQs). epa.gov RQs are calculated by dividing measures of exposure, such as the estimated environmental concentration (EEC), by measures of toxicity, such as the no observed adverse effect concentration (NOAEC) or the LC50/LD50. epa.gov Exceeding a predetermined level of concern (LOC) based on the RQ indicates a potential risk. epa.govamazonaws.com

For aquatic organisms, the EPA has evaluated the potential risk from applications such as adult mosquito control. amazonaws.com The level of concern has been exceeded for aquatic invertebrates in estuarine/marine environments for potential short-term and long-term exposures. amazonaws.com Risk to fish was not evaluated in one instance due to a lack of toxicological data. amazonaws.com However, other data indicate this compound is very highly toxic to freshwater fish, with reported 96-hour LC50 values in rainbow trout. orst.edu Acute risks to freshwater benthic organisms have been assessed as below the Agency's LOC, and chronic risks also fall below the LOC for aquatic organisms, based on surrogate toxicity data from aquatic invertebrates. epa.gov

Risk to birds and animals from mosquito abatement applications is generally considered low by the EPA, although they noted that reproductive effects to birds could not be evaluated due to a lack of data. amazonaws.com

Risk assessment can utilize tiered modeling systems, moving from deterministic models with conservative assumptions to refined probabilistic models using more realistic assumptions and data, such as those from the Non-Dietary Exposure Task Force (NDETF). regulations.govmontana.edu This allows for a more realistic assessment of potential exposures and risks. regulations.gov

Risk assessment follows a structured process including problem formulation, hazard identification, dose-response relationships, exposure assessment, and risk characterization. montana.edu Cumulative risk assessment, which considers the combined risks from aggregate exposures to multiple agents or stressors, is also an evolving area within regulatory frameworks. epa.gov

Environmental Fate and Persistence of Phenothrin

Degradation Pathways in Environmental Compartments

Phenothrin (B69414) is subject to degradation through several processes, including photodegradation, microbial biodegradation, and abiotic hydrolysis. These pathways contribute to the breakdown of the parent compound into various metabolites.

Photodegradation Kinetics and Mechanisms

Photodegradation is a significant factor in the dissipation of this compound, particularly under outdoor conditions where it is exposed to sunlight who.intinchem.org. While d-phenothrin (B1212162) is more resistant to photolysis compared to natural pyrethrins (B594832), allethrin (B1665230), and resmethrin (B1680537) due to a more stable alcohol moiety, it still contains a photo-labile isobutenyl group that makes it susceptible to photodecomposition inchem.orgwho.int.

Studies on the photodegradation of [1RS, trans]-phenothrin in oxygenated benzene (B151609) solution under UV light (360 nm) or as a thin film under sunlight have been conducted inchem.org. Oxygen species are involved in the photodegradation of this compound on glass, suggesting its susceptibility to photodegradation by sunlight nih.gov. Photodegradation on a moistened soil thin layer using the predominant 1R-trans-isomer showed moderate acceleration of degradation under irradiation with half-lives of 5.7–5.9 days, compared to 21–24 days in the dark control acs.org. The process primarily involves successive oxidation of the 2-methylprop-1-enyl group and ester cleavage, followed by mineralization to carbon dioxide acs.org. In clear, shallow water, this compound is readily degraded through aqueous photolysis with a half-life of 6.5 days orst.edu. However, its high affinity for binding to particulate matter can make photolysis less likely, except when the chemical is suspended in water without binding to sediment epa.gov. Photolysis is expected to occur in shallow waters or the upper levels of the water column where sunlight can penetrate epa.gov.

Microbial Biodegradation in Soil and Water

Microbial biodegradation is another crucial process influencing this compound's fate in soil and water environments. The pyrethroid class of insecticides is generally readily degraded by environmental microorganisms nih.gov.

In soils, this compound isomers decompose rapidly under upland conditions, with initial half-lives of 1-2 days inchem.orgwho.int. However, degradation is significantly slower under flooded conditions, with initial half-lives ranging from 2-4 weeks for the trans isomer and 1-2 months for the cis isomer inchem.orgwho.intjst.go.jp. Analysis of soil extracts has revealed the presence of unchanged parent isomers and various degradation products, including 3-(4'-hydroxyphenoxy)benzoic acid, 3-(4'-hydroxyphenoxy)benzyl alcohol, and 3-hydroxy-benzyl-2,2-dimethyl-3-(2,2-dimethylvinyl)-cyclopropanecarboxylate inchem.org. These degradation products are not persistent and undergo further degradation in soil, leading to the formation of 14CO2 and unextractably bound residues inchem.org. More 14C carbon dioxide is formed under upland conditions than flooded conditions, and more from trans-phenothrin than the cis isomer inchem.org.

A novel bacterial strain, Pseudomonas fulva P31, isolated from active sludge, has demonstrated the ability to completely degrade d-phenothrin at a concentration of 50 mg⋅L-1 within 72 hours frontiersin.orgnih.govcapes.gov.br. This strain utilizes a hydrolysis pathway for degradation frontiersin.orgnih.govcapes.gov.br. Bioaugmentation of d-phenothrin-contaminated soils with Pseudomonas fulva P31 significantly enhanced degradation, removing 75.4% to 77.0% of the initial dose (50 mg⋅kg-1) within 10 days, with half-lives of 5.0 to 5.9 days frontiersin.org. This contrasts with the control group without the strain, where degradation took 18.5 to 32.7 days frontiersin.org. Hydrolysis plays a significant role in the biodegradation of synthetic pyrethroids, often initiated by the cleavage of the ester bond frontiersin.org. The major intermediate metabolites identified in the degradation pathway by Pseudomonas fulva P31 are 3-phenoxybenzaldehyde (B142659) and 1,2-benzenedicarboxylic butyl dacyl ester frontiersin.orgnih.govcapes.gov.br.

In aquatic environments, this compound appears to be persistent under anaerobic conditions, with an anaerobic metabolism half-life of 173.3 days epa.gov.

Hydrolysis and Other Abiotic Degradation Processes

This compound is unstable in alkaline media who.intinchem.org. While stable to hydrolysis at all pH values under anaerobic conditions orst.edu, hydrolysis half-lives for the d-trans-phenothrin isomer have been reported as approximately 60-300 days at pH 5, 90-620 days at pH 7, and 90-120 days at pH 9 . The compound is susceptible to alkaline hydrolysis nih.gov.

Other abiotic degradation processes can also contribute to this compound's breakdown. Rapid photo-oxidative degradation in the atmosphere by reaction with photochemically-produced hydroxyl radicals has a DT50 of 1.2 hours, and reaction with ozone has a DT50 of 38 minutes .

Environmental Transport and Mobility

The transport and mobility of this compound in the environment are influenced by its physical and chemical properties, particularly its solubility and affinity for soil and sediment.

Adsorption to Soil and Sediments

This compound has low water solubility, reported as <9.7 μg/L at 25 °C orst.edu. It binds tightly to soil orst.eduorst.edu. Synthetic pyrethroids, including this compound, are strongly adsorbed on soil and sediments inchem.orgwho.int. This compound has a high affinity for binding to organic carbon and particulate matter epa.gov. The estimated Koc value of 1.2X10+5 indicates that this compound is expected to be immobile in soil nih.govnih.gov. Another reported log Koc value of 5.2 also indicates that the substance is immobile and remains preferably in soil .

Leaching Potential in Soil

Due to its low water solubility and high affinity for binding to soil, this compound's potential to contaminate groundwater is low orst.eduorst.edu. Very little movement (less than 2%) of either trans- or cis-phenothrin has been observed through soil columns when leaching was started immediately or 14 days after treatment inchem.orgwho.int. The low leaching potential means that this compound is likely to remain immobile once it binds to soil sediments epa.gov. Leaching does not appear to be a significant route of dissipation for this compound epa.gov. Sandy soils, while generally having a higher potential for leaching due to lower water-holding capacity and faster water movement, would still likely retain this compound due to its strong adsorption to soil particles wisc.edu.

Environmental Fate Properties of this compound

| Property | Value | Source(s) |

| Water Solubility | <9.7 μg/L at 25 °C | orst.edu |

| Log Kow | 6.01 | orst.edu |

| Vapor Pressure | 0.16 mPa at 20 °C; 1.43 x 10-7 mmHg at 21 °C | who.intorst.edu |

| Henry's Law Constant | 6.80 x 10-6 atm·m3/mol | orst.edu |

| Soil Half-life (Upland) | 1-2 days | orst.eduorst.edu |

| Soil Half-life (Flooded) | 2 weeks - 2 months (trans/cis isomers) | inchem.orgwho.int |

| Aqueous Photolysis Half-life | 6.5 days | orst.edu |

| Anaerobic Aquatic Half-life | 173.3 days | orst.eduepa.gov |

| Log Koc | 5.2; 1.2X10+5; 141,000 | nih.govepa.govnih.gov |

| Leaching Potential | Low | epa.govorst.eduherts.ac.uk |

Microbial Degradation of D-Phenothrin by Pseudomonas fulva P31

| Initial D-Phenothrin Concentration (mg⋅L-1) | Degradation within 72 hours (%) |

|---|---|

| 50 | 100 |

| 100 | 91.2 |

| 200 | 88.3 |

| 400 | 82.6 |

| 800 | 80.4 |

D-Phenothrin Degradation in Bioaugmented Soil

| Soil Treatment | % D-Phenothrin Removed within 10 days | Half-life (days) |

|---|---|---|

| Bioaugmented with Pseudomonas fulva P31 | 75.4 - 77.0 | 5.0 - 5.9 |

| Control (without strain P31) | N/A | 18.5 - 32.7 |

Hydrolysis Half-lives for d-trans-Phenothrin

| pH | Approximate Half-life (days) |

|---|---|

| 5 | 60-300 |

| 7 | 90-620 |

| 9 | 90-120 |

Volatilization from Soil and Water Surfaces

Volatilization is a process by which a substance moves from soil or water into the atmosphere in gaseous form. This compound's Henry's Law constant suggests that volatilization from water surfaces is expected to occur. Based on this constant, the estimated volatilization half-life from a model river is 7 days, while from a model lake, it is estimated to be 81 days. However, adsorption to suspended solids and sediment in the water column is expected to attenuate volatilization from water surfaces nih.gov. The estimated volatilization half-life from a model pond is significantly longer, at 120 years, when adsorption is considered nih.gov.

This compound's estimated Henry's Law constant also indicates that volatilization from moist soil surfaces may occur nih.gov. Volatilization of pesticides from soil is enhanced by the presence of water, as polar water molecules compete for adsorption sites on the soil, increasing the vapor density of the pesticide in the soil air rivm.nl. Volatilization is generally higher from wet than from dry soils rivm.nl. However, this compound is not expected to volatilize from dry soil surfaces based on its vapor pressure nih.gov. The volatilization from the surface of unflooded soil has been observed to be very slow jst.go.jp.

Atmospheric Transport and Degradation

This compound can enter the atmosphere through processes such as spray drift, volatilization, or wind erosion diva-portal.org. Once in the atmosphere, it can exist in the gas phase, bound to particles, or dissolved in water droplets diva-portal.org. The partitioning between these phases depends on its physical and chemical properties, as well as the application method and formulation diva-portal.org.

Vapor-phase this compound undergoes degradation in the atmosphere primarily through reaction with photochemically-produced hydroxyl radicals nih.gov. The estimated half-life for this reaction in air is approximately 4 hours nih.gov. Degradation can also occur through reaction with ozone, with an estimated half-life of about 38 minutes at a specific atmospheric concentration nih.gov. Atmospheric transport is considered one of the least investigated environmental fate processes for pesticides, with limited information available on atmospheric half-lives and degradation processes in the air diva-portal.org.

Environmental Persistence Characterization (Half-lives)